molecular formula C18H12N6O7 B11694752 2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-5-nitropyridine

2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-5-nitropyridine

Cat. No.: B11694752
M. Wt: 424.3 g/mol
InChI Key: ZYWRCULWWOOINP-KEBDBYFISA-N
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Description

2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROPYRIDINE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple nitro groups and a hydrazine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROPYRIDINE typically involves the condensation of 4-(2,4-dinitrophenoxy)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROPYRIDINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROPYRIDINE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROPYRIDINE involves its interaction with specific molecular targets. The compound’s nitro groups and hydrazine moiety allow it to form strong interactions with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
  • 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE

Uniqueness

2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROPYRIDINE is unique due to its specific arrangement of nitro groups and the presence of a hydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H12N6O7

Molecular Weight

424.3 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C18H12N6O7/c25-22(26)13-3-7-17(16(9-13)24(29)30)31-15-5-1-12(2-6-15)10-20-21-18-8-4-14(11-19-18)23(27)28/h1-11H,(H,19,21)/b20-10+

InChI Key

ZYWRCULWWOOINP-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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